3-tert-Butylcyclohexa-3,5-diene-1,2-diol
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Overview
Description
3-tert-Butylcyclohexa-3,5-diene-1,2-diol is an organic compound with the molecular formula C10H16O2 It is a derivative of cyclohexadiene, featuring a tert-butyl group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butylcyclohexa-3,5-diene-1,2-diol typically involves the reduction of 3,5-di-tert-butyl-o-benzoquinone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butylcyclohexa-3,5-diene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can produce cyclohexane derivatives.
Scientific Research Applications
3-tert-Butylcyclohexa-3,5-diene-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-tert-Butylcyclohexa-3,5-diene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-o-benzoquinone: A closely related compound with similar structural features but different reactivity due to the presence of quinone groups.
3,6-Di-tert-butyl-o-benzoquinone: Another similar compound with variations in the position of the tert-butyl groups and quinone functionalities.
Uniqueness
3-tert-Butylcyclohexa-3,5-diene-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. The presence of both hydroxyl and tert-butyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
CAS No. |
64910-43-6 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-tert-butylcyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,8-9,11-12H,1-3H3 |
InChI Key |
XVXSOKQNJDHLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(C1O)O |
Origin of Product |
United States |
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